For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of L-Threonine (B559522)
L-Threonine, an essential α-amino acid, is a fundamental component of proteins and plays a critical role in numerous physiological processes. Its unique structure, featuring a hydroxyl group on its side chain, imparts specific chemical and physical properties that are crucial for its biological function, stability, and utility in pharmaceutical and nutraceutical applications. This guide provides a comprehensive overview of the core chemical and physical characteristics of L-Threonine, detailed experimental protocols for their determination, and visualizations of its metabolic and signaling pathways.
General and Physicochemical Properties
L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is one of the two proteinogenic amino acids with two chiral centers.[1] It typically appears as a white or off-white crystalline powder with a slightly sweet taste.[2] As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[1] It is a vital component for the synthesis of proteins, including mucin which is critical for gut health, and it serves as a precursor for other amino acids like glycine.[3][4]
Table 1: General and Physicochemical Properties of L-Threonine
| Property | Value | References |
| IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanoic acid | [][6] |
| CAS Number | 72-19-5 | [][6] |
| Molecular Formula | C₄H₉NO₃ | [2][][6] |
| Molecular Weight | 119.12 g/mol | [2][][6] |
| Appearance | White crystals or crystalline powder | [2][7] |
| Melting Point | ~256 °C (with decomposition) | [2][] |
| Boiling Point | 345.8 ± 32.0 °C at 760 mmHg | [] |
| Density | 1.3 ± 0.1 g/cm³ | [] |
| Specific Rotation [α]D20 | -26° to -29.1° (c=50 mg/mL in H₂O) | [2][7] |
| Isoelectric Point (pI) | ~5.60 - 6.16 | [8] |
Structural and Spectroscopic Properties
Crystal Structure
L-Threonine crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁.[9][10] This crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds involving the ammonium (B1175870) and hydroxyl groups.[11]
Table 2: Crystal Structure Parameters for L-Threonine
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [9] |
| Space Group | P2₁2₁2₁ | [9] |
| Lattice Constants | a = 13.628 Å, b = 7.718 Å, c = 5.110 Å | [12] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quantification of L-Threonine.
-
NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. In ¹³C NMR, characteristic peaks appear for the methyl carbon (CH₃), the α-carbon (CH), the β-carbon (CH-OH), and the carboxyl carbon (C=O).[9]
-
FTIR Spectroscopy : Infrared spectroscopy helps identify functional groups. Key absorption bands correspond to C-H, N-H, and C=O vibrations.[13]
-
Mass Spectrometry : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of L-Threonine.[14]
Table 3: Representative ¹³C NMR Chemical Shifts for L-Threonine
| Carbon Atom | Chemical Shift (δ) in ppm | Reference |
| C=O (Carboxyl) | 172.745 | [9] |
| C-O (β-carbon) | 65.835 | [9] |
| C-N (α-carbon) | 60.349 | [9] |
| CH₃ (Methyl) | 19.407 | [9] |
| (Note: Solvent and reference standard can affect exact chemical shifts) |
Chemical Properties
Solubility
L-Threonine is readily soluble in water and formic acid but is practically insoluble in non-polar organic solvents like ethanol, ether, and chloroform.[2][6] Its solubility in aqueous solutions is influenced by temperature and pH.[15]
Table 4: Solubility of L-Threonine in Various Solvents
| Solvent | Temperature (°C) | Solubility | References |
| Water | 20 | 90 g/L | |
| Water | 25 | 97 g/L (9.70 x 10⁴ mg/L) | [6] |
| Water | 25 | 20.1 g/100 mL | [15] |
| Water | 25 | 0.8220 mol/kg | [16] |
| Acetic Acid | 30-55 | Higher than in methanol, acetone, ethanol | [17] |
| Ethylene Glycol | 25 | 0.3101 mol/kg | [16] |
| N,N-Dimethylformamide (DMF) | 25 | 0.1337 mol/kg | [16] |
| Acetonitrile (ACN) | 25 | 0.1188 mol/kg | [16] |
| Dimethylsulfoxide (DMSO) | 25 | 0.1107 mol/kg | [16] |
| Ethanol | - | Practically insoluble | [2][6] |
| Ether | - | Insoluble | [2][6] |
| Chloroform | - | Insoluble | [6] |
Acidity and pKa Values
L-Threonine is an amphoteric molecule containing a carboxylic acid group and an amino group. The hydroxyl group on the side chain is not significantly ionizable under physiological conditions.[18]
Table 5: pKa Values of L-Threonine
| Ionizable Group | pKa Value | Reference |
| α-carboxyl (-COOH) | 2.09 - 2.63 | [8][19][20] |
| α-amino (-NH₃⁺) | 9.10 - 10.43 | [8][19][20] |
Stability and Degradation
L-Threonine is stable under standard conditions but can undergo degradation at extreme pH, high temperatures, or upon exposure to oxidizing agents or UV light.[21][22] Enzymatic degradation is a key metabolic process.
-
Chemical Degradation : Can occur via hydrolysis, oxidation, photodegradation, or thermal degradation.[21]
-
Enzymatic Degradation : Primarily occurs via three pathways involving the enzymes Threonine Dehydrogenase (TDH), Threonine Dehydratase (also known as deaminase), and Threonine Aldolase (TA).[21][23][24]
Biological Signaling
Beyond its role in protein synthesis, L-Threonine acts as a signaling molecule, influencing cellular processes like proliferation and differentiation. For instance, it can stimulate the G1/S phase transition in mouse embryonic stem cells through the PI3K/Akt/mTOR signaling pathway.[25] Threonine also modulates inflammatory responses via pathways like NF-κB and TOR.[3]
Experimental Protocols
Protocol: Determination of Solubility by the Gravimetric Method
This protocol describes a standard method for determining the solubility of L-Threonine in an aqueous buffer.[15][16]
Methodology:
-
Preparation: Add an excess amount of L-Threonine to a known volume of the desired solvent (e.g., deionized water) in a sealed container.
-
Equilibration: Place the container in a temperature-controlled water bath or incubator (e.g., at 25°C). Stir the suspension continuously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a pre-conditioned 0.22 µm syringe filter to remove any remaining solid particles.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry container (e.g., a glass vial).
-
Transfer a precise volume or mass of the filtered saturated solution into the pre-weighed container.
-
Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of L-Threonine) until a constant weight is achieved.
-
Weigh the container with the dried L-Threonine residue.
-
-
Calculation: The solubility is calculated as the mass of the dried residue divided by the volume (or mass) of the saturated solution taken.
Protocol: Determination of pKa Values by Titration
This protocol outlines the determination of the carboxylic acid and amino group pKa values using acid-base titration.[26]
Methodology:
-
Solution Preparation: Prepare a solution of L-Threonine of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place a known volume of the L-Threonine solution in a beaker with a magnetic stir bar.
-
Acidic Titration (for pKa1):
-
Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration until the pH rises significantly, passing the first equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added.
-
The first equivalence point is the point of maximum slope on the curve.
-
The pKa1 (for the -COOH group) is the pH at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the first equivalence point has been added).
-
-
Basic Titration (for pKa2): To determine the pKa of the amino group, the L-Threonine solution can be first acidified with a strong acid (e.g., HCl) to a low pH (~1.5) and then titrated with a strong base (NaOH). The titration curve will show two inflection points. The pH at the midpoint of the second buffer region corresponds to pKa2.
Note: For more precise measurements, especially with small sample volumes, methods like Capillary Zone Electrophoresis (CZE) can be employed.[27]
Protocol: Measurement of Melting Point
This protocol describes the standard capillary method for determining the melting point of L-Threonine.
Methodology:
-
Sample Preparation: Ensure the L-Threonine sample is a fine, dry powder. If necessary, gently grind the crystals.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Determination:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (~256 °C).
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
-
Observation: For L-Threonine, decomposition occurs at its melting point, which may be observed as charring or gas evolution.[2][] This should be noted along with the temperature range.
References
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- 7. chemimpex.com [chemimpex.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Threonine [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exploring solubility and energetics: Dissolution of biologically important l-threonine in diverse aqueous organic mixtures across the temperature range of 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. acid base - Why don't serine and threonine have a 3rd pKa - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. cdn.wou.edu [cdn.wou.edu]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
- 21. benchchem.com [benchchem.com]
- 22. 72-19-5 CAS MSDS (L-Threonine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 23. benchchem.com [benchchem.com]
- 24. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism [mdpi.com]
- 25. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]
- 27. doc.rero.ch [doc.rero.ch]
